
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene is an organic compound with the molecular formula C₉H₁₂Cl₂S and a molecular weight of 223.16 g/mol . It is a thiophene derivative, which means it contains a sulfur atom in a five-membered aromatic ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the chlorination of a suitable thiophene precursor. One common method is the reaction of 2-chlorothiophene with 3-chloro-2,2-dimethylpropyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .
Applications De Recherche Scientifique
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene has several scientific research applications, including:
Pharmaceuticals: Thiophene derivatives are often used as building blocks in the synthesis of pharmaceutical compounds due to their biological activity. This compound may be used in the development of new drugs with potential therapeutic effects.
Agrochemicals: The compound can be used in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides. Its unique structure allows for the development of compounds with specific modes of action against pests and diseases.
Materials Science: Thiophene derivatives are also used in the development of advanced materials, including organic semiconductors, conductive polymers, and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or ion channels to exert its effects. The exact pathways involved can vary depending on the specific biological activity of the compound. In agrochemicals, the compound may inhibit key enzymes or disrupt cellular processes in target pests or pathogens .
Comparaison Avec Des Composés Similaires
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene can be compared with other thiophene derivatives, such as:
2-Chlorothiophene: A simpler thiophene derivative with a single chlorine atom. It is used as a precursor in the synthesis of more complex thiophene compounds.
3-Chlorothiophene: Another chlorinated thiophene derivative with the chlorine atom in a different position. It has similar applications but may exhibit different reactivity and properties.
2,5-Dichlorothiophene: A thiophene derivative with two chlorine atoms at the 2 and 5 positions. It is used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields .
Propriétés
Formule moléculaire |
C9H12Cl2S |
|---|---|
Poids moléculaire |
223.16 g/mol |
Nom IUPAC |
2-chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Cl2S/c1-9(2,6-10)4-7-3-8(11)12-5-7/h3,5H,4,6H2,1-2H3 |
Clé InChI |
CHDMEXQWVBIOIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CSC(=C1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
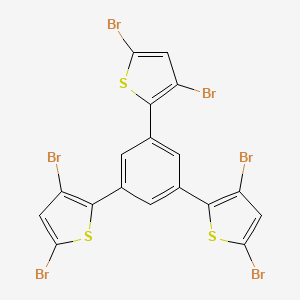
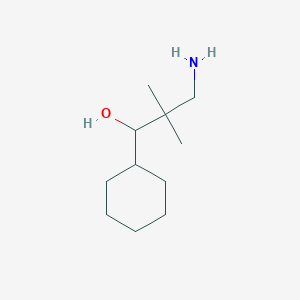
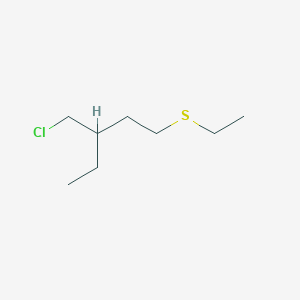
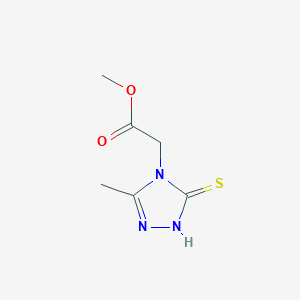
![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
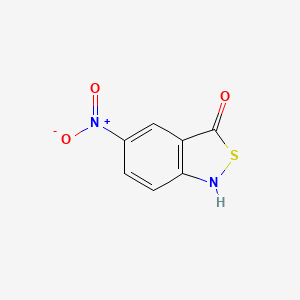
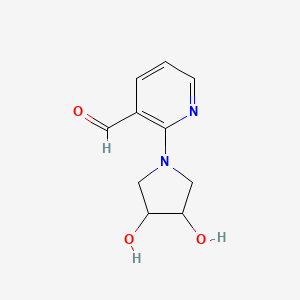

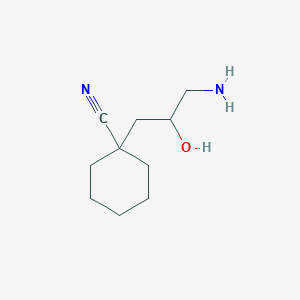
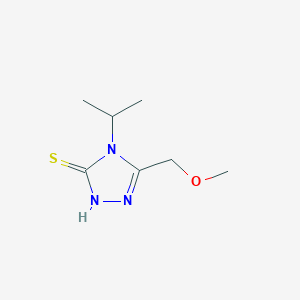
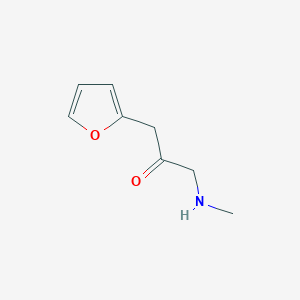
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)

